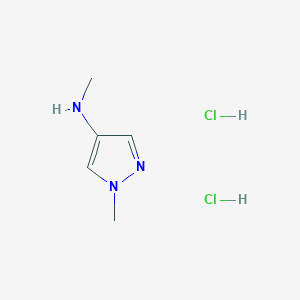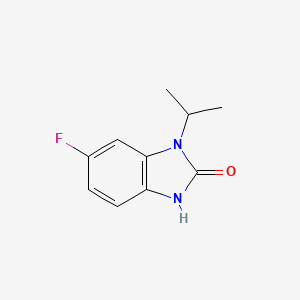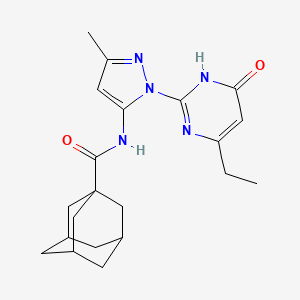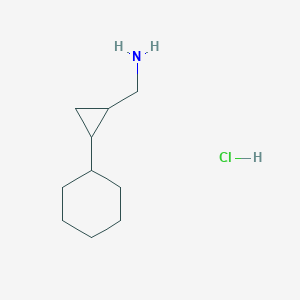![molecular formula C8H8BNO3 B2579443 (2-Methylbenzo[D]oxazol-5-YL)boronic acid CAS No. 279262-85-0](/img/structure/B2579443.png)
(2-Methylbenzo[D]oxazol-5-YL)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylbenzo[D]oxazol-5-YL)boronic acid is an organic compound that belongs to the class of boronic acids. It features a boron atom attached to a benzene ring, which is connected to an oxazole ring. This compound is known for its role in organic synthesis and pharmaceutical research .
Wissenschaftliche Forschungsanwendungen
(2-Methylbenzo[D]oxazol-5-YL)boronic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Organic Synthesis: The compound is used as a reagent in the Suzuki-Miyaura coupling reaction, which is crucial for the formation of carbon-carbon bonds.
Pharmaceutical Research: It is used in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Material Science: The compound is used in the development of new materials with unique properties.
Safety and Hazards
The safety information for “(2-Methylbenzo[D]oxazol-5-YL)boronic acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
(2-Methylbenzo[D]oxazol-5-YL)boronic acid is a chemical compound that is commonly used in organic synthesis The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
The mode of action of this compound is primarily through its role as a reagent in the Suzuki-Miyaura coupling reaction . This reaction facilitates the formation of carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in the Suzuki-Miyaura coupling reaction . The formation of carbon-carbon bonds can influence a variety of biochemical pathways, particularly those involving the synthesis of complex organic molecules.
Result of Action
The molecular and cellular effects of the action of this compound would depend on the specific context of its use. As a reagent in the Suzuki-Miyaura coupling reaction, its primary effect is the facilitation of carbon-carbon bond formation . This can lead to the synthesis of a variety of complex organic molecules, which can have various effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment and under -20°C to maintain its stability . Other factors such as pH, presence of other chemicals, and temperature during the reaction can also influence its action and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbenzo[D]oxazol-5-YL)boronic acid typically involves the hydroboration of alkenes or alkynes. This process is rapid and allows for the addition of a boron-hydrogen bond over an unsaturated bond, resulting in the formation of the corresponding alkyl or alkenylborane . The reaction conditions often include the use of a chemical fume hood, laboratory clothing, chemical-resistant gloves, and safety goggles to ensure safety .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylbenzo[D]oxazol-5-YL)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in the Suzuki-Miyaura coupling reaction, the compound is used to form carbon-carbon bonds, resulting in the synthesis of various organic compounds .
Vergleich Mit ähnlichen Verbindungen
(2-Methylbenzo[D]oxazol-5-YL)boronic acid can be compared with other similar compounds, such as:
- 5-Chloro-2-methyl-6-nitrobenzo[D]oxazole
- 2-Methylbenzo[D]oxazol-5-ol
- (2-Methylbenzo[D]oxazol-6-YL)boronic acid
- 5-Bromo-7-chloro-2-methylbenzo[D]oxazole
- 4-Bromo-2-methylbenzo[D]oxazole
These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific boronic acid functionality, which makes it particularly useful in the Suzuki-Miyaura coupling reaction .
Eigenschaften
IUPAC Name |
(2-methyl-1,3-benzoxazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-5-10-7-4-6(9(11)12)2-3-8(7)13-5/h2-4,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPFSHFWNVZLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC(=N2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2579367.png)



![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2579372.png)


![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2579382.png)
![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2579383.png)
